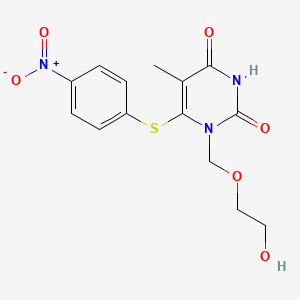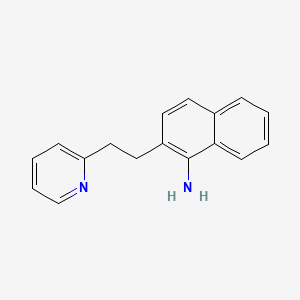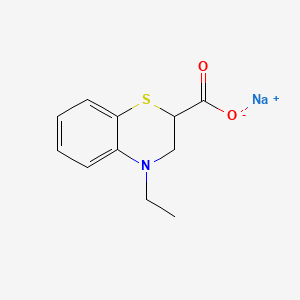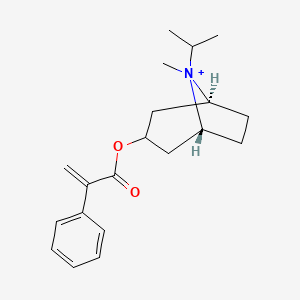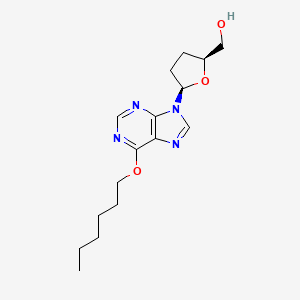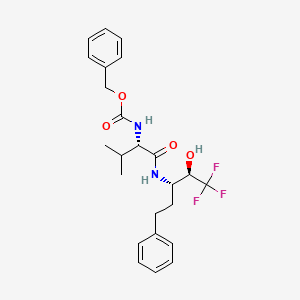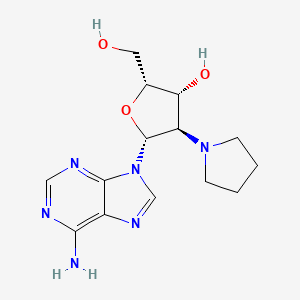
9H-Purin-6-amine, 9-(2-deoxy-2-(1-pyrrolidinyl)-beta-D-xylofuranosyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Purin-6-amine, 9-(2-deoxy-2-(1-pyrrolidinyl)-beta-D-xylofuranosyl)- is a complex organic compound that belongs to the class of purine nucleosides This compound is characterized by its unique structure, which includes a purine base attached to a deoxyribose sugar moiety with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, 9-(2-deoxy-2-(1-pyrrolidinyl)-beta-D-xylofuranosyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with glycine or other suitable precursors.
Attachment of the Deoxyribose Sugar: The deoxyribose sugar moiety is introduced through glycosylation reactions, where the purine base is reacted with a protected deoxyribose derivative under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is incorporated through nucleophilic substitution reactions, where the deoxyribose derivative is reacted with a pyrrolidine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
9H-Purin-6-amine, 9-(2-deoxy-2-(1-pyrrolidinyl)-beta-D-xylofuranosyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while reduction may produce reduced nucleoside analogs.
Scientific Research Applications
9H-Purin-6-amine, 9-(2-deoxy-2-(1-pyrrolidinyl)-beta-D-xylofuranosyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of novel nucleoside analogs and other complex organic molecules.
Biology: Studied for its role in cellular processes and as a potential modulator of enzyme activity.
Medicine: Investigated for its potential therapeutic applications, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 9H-Purin-6-amine, 9-(2-deoxy-2-(1-pyrrolidinyl)-beta-D-xylofuranosyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base but different sugar moiety.
Guanosine: Another purine nucleoside with a different sugar and functional groups.
2’-Deoxyadenosine: A deoxyribonucleoside analog with a similar structure but lacking the pyrrolidine ring.
Uniqueness
9H-Purin-6-amine, 9-(2-deoxy-2-(1-pyrrolidinyl)-beta-D-xylofuranosyl)- is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
134934-90-0 |
|---|---|
Molecular Formula |
C14H20N6O3 |
Molecular Weight |
320.35 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-pyrrolidin-1-yloxolan-3-ol |
InChI |
InChI=1S/C14H20N6O3/c15-12-9-13(17-6-16-12)20(7-18-9)14-10(19-3-1-2-4-19)11(22)8(5-21)23-14/h6-8,10-11,14,21-22H,1-5H2,(H2,15,16,17)/t8-,10-,11+,14-/m1/s1 |
InChI Key |
VCMKMKQXEQNGEB-GCDPNZCJSA-N |
Isomeric SMILES |
C1CCN(C1)[C@@H]2[C@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO)O |
Canonical SMILES |
C1CCN(C1)C2C(C(OC2N3C=NC4=C(N=CN=C43)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




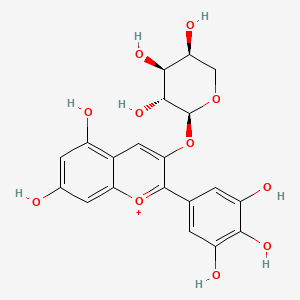
![1,3-Benzenedisulfonic acid, 4-[(2,7-dihydro-3-methyl-2,7-dioxo-3H-naphtho[1,2,3-de]quinolin-6-yl)amino]-, disodium salt](/img/structure/B12785006.png)
